2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Description
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
1,3,4-Oxadiazole bearing compounds, including those similar to the specified chemical structure, have been extensively studied due to their diverse biological activities. The synthesis of these compounds typically involves converting organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds have been evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE), highlighting their potential in therapeutic applications. Molecular docking studies have further elucidated their binding affinities and orientations within the active sites of target proteins, revealing key amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Antibacterial Properties
The antimicrobial properties of 1,3,4-oxadiazole compounds have been demonstrated through the synthesis of N-substituted derivatives, showcasing moderate to significant activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity
Studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines have revealed their potential as anticancer agents. The incorporation of tetrahydropyridine (THP) moieties into 1,3,4-oxadiazole derivatives is of particular interest due to the observed anti-inflammatory and anticancer activities, suggesting a promising area for further investigation in cancer treatment (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-3-5-12(9-20)15-17-18-16(23-15)13-6-4-8-25-13/h4,6,8,12H,3,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZBVYWFFWWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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